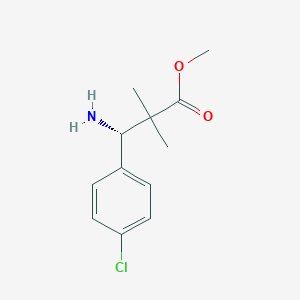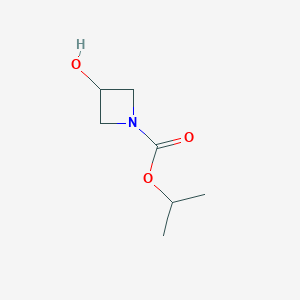
Ethyl 3-hydroxy-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-2-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the molecular formula C6H10O4. It is a colorless liquid with a fruity odor and is commonly used as a building block in organic synthesis. This compound is notable for its keto-enol tautomerism, where it exists in equilibrium between its keto form and enol form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-oxobutanoate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetate with sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions typically require a non-protic solvent and a strong base such as sodium ethoxide to facilitate the formation of the enolate ion.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form ethyl 3-hydroxybutanoate.
Substitution: It can undergo alkylation reactions at the alpha position through the formation of enolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Alkyl halides are used in the presence of a strong base like sodium ethoxide to facilitate the substitution reaction.
Major Products Formed
Oxidation: Acetoacetic acid.
Reduction: Ethyl 3-hydroxybutanoate.
Substitution: Various alpha-substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-2-oxobutanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-2-oxobutanoate involves its conversion to the enolate ion under basic conditions. This enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-2-oxobutanoate is similar to other beta-keto esters such as:
Ethyl acetoacetate:
Diethyl malonate: Another beta-keto ester used in the synthesis of carboxylic acids.
Methyl acetoacetate: Similar in structure and reactivity, but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-2-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h4,7H,3H2,1-2H3 |
Clave InChI |
XEYRUKQDCANHNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)


![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
